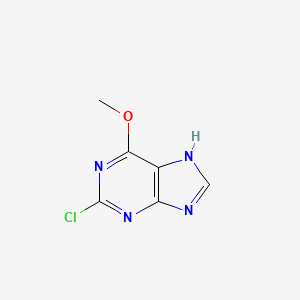

2-Chloro-6-methoxypurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDSMFYWSAISJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-methoxypurine basic properties and structure

An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Core Moiety in Purine Analog Synthesis

Introduction

In the landscape of medicinal chemistry, purine analogs represent a cornerstone of antimetabolite chemotherapy and antiviral drug development.[1][2] These structural mimics of endogenous purines interfere with critical cellular processes, primarily nucleic acid synthesis, making them potent agents against rapidly proliferating cells, such as those found in cancers and viral infections.[3][4] Within this class of molecules, this compound emerges not as an end-product, but as a pivotal synthetic intermediate. Its carefully balanced reactivity and structural features make it a versatile building block for constructing more complex and biologically active purine derivatives.

This technical guide offers a comprehensive exploration of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the core physicochemical properties, structural nuances, synthetic methodologies, and chemical reactivity of this compound. We will examine the causality behind its synthetic utility, particularly its role as a key precursor to the potent anti-leukemic drug Clofarabine, and place its significance within the broader mechanistic context of purine analog therapeutics.[5] Through detailed protocols, mechanistic diagrams, and referenced insights, this guide aims to equip the scientific community with the expert knowledge required to effectively utilize this compound in the pursuit of novel therapeutic agents.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This section details the essential physicochemical characteristics of this compound and analyzes its structure to predict its chemical behavior.

Core Properties

The key identifiers and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-6-methoxy-9H-purine | [5][6] |

| CAS Number | 1198-46-5 | [5][6] |

| Molecular Formula | C₆H₅ClN₄O | [5][6] |

| Molecular Weight | 184.58 g/mol | [6] |

| Appearance | Solid (Form may vary) | [7] |

| SMILES | ClC1=NC2=C(N=CN2)C(OC)=N1 | [5] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Structural Elucidation

The reactivity and function of this compound are dictated by its molecular architecture. The molecule consists of a purine bicyclic system substituted with a chloro group at the C2 position and a methoxy group at the C6 position.

Caption: Molecular structure of 2-Chloro-6-methoxy-9H-purine.

Expert Insights on Structure and Reactivity:

-

Purine Core: The bicyclic aromatic system is electron-deficient due to the presence of four nitrogen atoms. This deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing leaving groups.

-

C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group. Its reactivity is enhanced by the electron-withdrawing nature of the purine ring. This site is the primary target for nucleophilic attack in subsequent synthetic steps to build molecular complexity.[9]

-

C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. It is introduced by displacing a chlorine atom from a 2,6-dichloropurine precursor. The C6 position in 2,6-dichloropurine is generally more susceptible to initial nucleophilic attack than the C2 position, allowing for selective synthesis.[10][11] This selectivity is a key principle in the strategic synthesis of purine derivatives.

Part 2: Synthesis and Reactivity

The practical utility of this compound is rooted in its efficient synthesis and predictable reactivity. This section outlines a standard synthetic protocol and discusses the mechanistic principles that govern its chemical behavior.

Synthetic Pathway from 2,6-Dichloropurine

The most common and logical approach to synthesizing this compound involves the selective mono-substitution of 2,6-dichloropurine. The greater reactivity of the C6 position towards nucleophiles allows for a controlled reaction.[10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Selective Methoxylation

This protocol is a representative methodology based on established chemical principles.[11] Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Prepare a solution of sodium methoxide (approx. 1.0-1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of 2,6-dichloropurine at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of methanol in dichloromethane. The reaction is generally complete within 30-60 minutes, showing the consumption of the starting material and the formation of a new, more polar spot.

-

Workup and Quenching: Upon completion, carefully neutralize the reaction mixture with an acid, such as acetic acid or dilute HCl, to a pH of ~7.

-

Isolation: Remove the methanol solvent under reduced pressure. The resulting crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Why 2,6-Dichloropurine? It is a readily available starting material with two distinct reactive sites. The differential reactivity of the C6 and C2 positions allows for sequential, controlled substitutions.

-

Why Sodium Methoxide? It provides a strong nucleophile (methoxide ion) that readily displaces the chloride at the more electrophilic C6 position. Using methanol as the solvent ensures high reagent concentration and compatibility.

-

Why Room Temperature? The reaction is typically facile and does not require heating, which minimizes the risk of side reactions, such as substitution at the C2 position or degradation of the purine ring.

Chemical Reactivity: The C2 Position as a Synthetic Handle

With the C6 position occupied by a stable methoxy group, the primary site of further reactivity on this compound is the C2 chloro substituent. This C-Cl bond is readily cleaved by a variety of nucleophiles, making the molecule an ideal scaffold for building diverse purine libraries. This SₙAr reaction is the key to its utility as an intermediate.

Part 3: Applications in Drug Development

The true value of this compound is realized in its conversion to high-value active pharmaceutical ingredients. Its structure is a gateway to a class of compounds with profound biological effects.

Keystone Intermediate for Clofarabine Synthesis

This compound is famously a late-stage intermediate in the synthesis of Clofarabine , a second-generation purine nucleoside analog used to treat refractory acute lymphoblastic leukemia (ALL) in children.[5]

The synthesis involves the glycosylation of this compound, followed by the nucleophilic substitution of the C2-chloro group. A simplified representation of the final synthetic step is shown below.

Caption: Transformation of a this compound derivative in Clofarabine synthesis.

This strategic use of this compound allows for the late-stage introduction of the critical fluorine atom at the C2 position, a modification known to enhance the stability and cytotoxic activity of nucleoside analogs.

The Broader Context: Mechanism of Action of Purine Analogs

Derivatives of this compound, like Clofarabine, exert their therapeutic effects by acting as antimetabolites.[1][12] Once inside a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form.

The key mechanisms of action include:

-

Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotides (like dATP) for incorporation into newly synthesizing DNA strands. Its integration can terminate chain elongation.[2]

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing the deoxynucleotide building blocks required for DNA synthesis. The analog's triphosphate form can inhibit its activity, depleting the cell of essential DNA precursors.[3]

-

Induction of Apoptosis: The disruption of DNA replication and repair triggers cellular stress pathways, leading to programmed cell death (apoptosis), which is particularly effective against rapidly dividing cancer cells.[3]

Caption: General mechanism of action for a therapeutic purine analog.

Part 4: Analytical and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this compound for its use in research and development.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the methoxy protons (a singlet around 4.0 ppm), and aromatic protons on the purine ring (typically downfield, >7.5 ppm), as well as a broad signal for the N9-H.

-

¹³C NMR: Expect distinct signals for the five carbon atoms in the purine core and one for the methoxy carbon. The carbons attached to heteroatoms (Cl, O, N) will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (184.58 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A well-developed method on a C18 column should show a single major peak for the pure compound, allowing for quantification of impurities.

Purification, Handling, and Storage

-

Purification: Recrystallization is often effective for removing minor impurities. For more challenging separations, silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically employed.

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be handled in a well-ventilated area or a fume hood.

-

Storage: this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if possible, and refrigerated (2-8°C) to prevent degradation over time.[8]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent itself, its role as a versatile and precisely reactive intermediate is indispensable for the synthesis of life-saving drugs like Clofarabine. Its synthesis from 2,6-dichloropurine is a classic example of leveraging differential reactivity, while its subsequent chemistry provides a robust platform for introducing further molecular diversity at the C2 position. For researchers in drug discovery, a deep understanding of the properties, synthesis, and reactivity of this compound is not merely academic; it is the key to unlocking the potential of a new generation of purine analog therapeutics.

References

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Retrieved from [Link]

-

Clinical Learning. (2023, March 23). Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. Retrieved from [Link]

-

BrainKart. (2017, November 2). Purine analogues. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of this compound (3). [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

National Center for Biotechnology Information. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. PubMed Central. Retrieved from [Link]

- Dobak, I., et al. (2007). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

-

Asdaq, S. M. B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Stepanova, M. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Retrieved from [Link]

- Ogilvie, K. K., & Hanna, H. R. (1984). Synthesis of antiviral compounds. Preparation and rearrangement of 6-methoxyglyceropurines. Canadian Journal of Chemistry.

-

Taylor & Francis Online. (2021). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.

Sources

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound - CAS:1198-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound-9-β-D-riboside | CymitQuimica [cymitquimica.com]

- 8. 1198-46-5|this compound|BLD Pharm [bldpharm.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Key Intermediate in Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the synthesis of novel nucleoside analogues remains a cornerstone of drug discovery, particularly in the development of antiviral and anticancer therapeutics. The strategic modification of the purine core allows for the fine-tuning of biological activity, metabolic stability, and target specificity. Within this intricate field, certain building blocks emerge as indispensable tools for the synthetic chemist. 2-Chloro-6-methoxypurine is one such pivotal intermediate. Its unique electronic and steric properties provide a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this compound, and underscoring its significance in the path to innovative therapeutics.

Core Properties of this compound

This compound is a substituted purine derivative that has garnered significant attention as a crucial intermediate in the synthesis of several clinically important nucleoside analogues. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1198-46-5 | [1] |

| Molecular Formula | C₆H₅ClN₄O | [1] |

| Molecular Weight | 184.58 g/mol | |

| IUPAC Name | 2-chloro-6-methoxy-9H-purine | [1] |

| Appearance | White to off-white crystalline powder | Commercially available |

| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents | General chemical knowledge |

The Synthetic Pathway: From Dichloropurine to a Versatile Intermediate

The primary and most common route to this compound involves the selective methoxylation of 2,6-dichloropurine. This precursor is readily available and can be synthesized from inexpensive starting materials like xanthine. The differential reactivity of the two chlorine atoms on the purine ring is the key to this selective synthesis. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C6 position, making it more electrophilic.

This selective reactivity allows for the straightforward replacement of the C6-chloro group with a methoxy group, leaving the C2-chloro group intact for subsequent modifications.

Detailed Experimental Protocol: Synthesis of this compound from 2,6-Dichloropurine

This protocol is a representative example of the selective methoxylation of 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in anhydrous methanol.

-

Nucleophilic Addition: To the stirred solution, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2,6-dichloropurine) and the appearance of the product spot (this compound) indicate the progression of the reaction.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is dissolved in water and neutralized with glacial acetic acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Applications in Drug Discovery: A Gateway to Bioactive Nucleosides

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues. The remaining chloro group at the C2 position serves as a handle for introducing various substituents, while the methoxy group at the C6 position can be retained or further modified.

Synthesis of Clofarabine and Nelarabine

Two of the most prominent examples of drugs synthesized from this compound or its derivatives are Clofarabine and Nelarabine .

-

Clofarabine is a second-generation purine nucleoside analog approved for the treatment of pediatric relapsed or refractory acute lymphoblastic leukemia (ALL). Its synthesis involves the glycosylation of a purine base with a protected fluorinated sugar, followed by amination. The 2-chloro substituent is crucial for its biological activity and resistance to deamination.

-

Nelarabine , a prodrug of ara-G, is used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). Its synthesis also utilizes a purine intermediate where the C6 position is modified.

The general synthetic strategy involves the coupling of the purine base with a suitably protected sugar moiety, followed by deprotection and further functionalization. The 2-chloro group in the purine intermediate is often a key feature that is carried through to the final active pharmaceutical ingredient.

Caption: Synthetic pathway from 2,6-Dichloropurine to active drugs.

Mechanism of Action of Derived Drugs

The nucleoside analogues derived from this compound, such as Clofarabine, exert their cytotoxic effects through multiple mechanisms. After entering the cell, they are phosphorylated to their active triphosphate form. This active metabolite can then:

-

Inhibit DNA polymerase , leading to the termination of DNA chain elongation.

-

Inhibit ribonucleotide reductase , an enzyme essential for the production of deoxynucleotides, thus depleting the pool of precursors for DNA synthesis.

-

Induce apoptosis (programmed cell death) in cancer cells.

The presence of the 2-chloro substituent makes these analogues resistant to degradation by adenosine deaminase, which increases their intracellular half-life and therapeutic efficacy.

Safety and Handling

As with all chlorinated organic compounds and active pharmaceutical intermediates, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, based on the principle of differential reactivity, provides an efficient route to a highly versatile intermediate. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of this key building block is essential for the continued innovation of novel nucleoside analogues with improved therapeutic profiles. The path from this seemingly simple purine derivative to life-saving drugs like Clofarabine and Nelarabine highlights the critical role of fundamental synthetic chemistry in advancing modern medicine.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1198-46-5. Retrieved from [Link]

- Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.

- Dobak, I., et al. (2007). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

- Gandhi, V., & Plunkett, W. (2006). Clofarabine and nelarabine: two new purine nucleoside analogs. Current opinion in oncology, 18(6), 584–590.

- Stolarczyk, E. U., et al. (2010). Differential activity of nelarabine and clofarabine in leukaemia and lymphoma cell lines. Contemporary oncology (Poznan, Poland), 14(1), 1–5.

- Faderl, S., & Gandhi, V. (2009). The role of clofarabine in acute myeloid leukemia. Clinical lymphoma & myeloma, 9 Suppl 3, S233–S239.

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1198-46-5. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-methoxypurine in Research

In the landscape of modern medicinal chemistry and drug discovery, the purine scaffold stands as a cornerstone for the development of targeted therapeutics. Its prevalence in biologically essential molecules has made it a privileged structure for inhibitor design. Among the diverse array of purine derivatives utilized in research, 2-Chloro-6-methoxypurine emerges as a particularly valuable and versatile chemical intermediate. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and core research applications of this compound, with a focus on its pivotal role in the generation of potent kinase inhibitors.

Unveiling this compound: A Strategic Intermediate

This compound is a synthetically accessible purine derivative characterized by a reactive chlorine atom at the C2 position and a methoxy group at the C6 position. This unique substitution pattern makes it an ideal starting material for the synthesis of a wide range of 2,6,9-trisubstituted purines. The chlorine atom serves as a handle for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities at the C2 position. The methoxy group at the C6 position can also be displaced by various nucleophiles, albeit under harsher conditions than the C2-chloro substituent, or it can be retained to modulate the electronic properties and solubility of the final compound.[1]

This strategic positioning of reactive sites allows for a modular and convergent approach to the synthesis of compound libraries, making this compound a workhorse in academic and industrial research settings focused on hit-to-lead optimization and the exploration of structure-activity relationships (SAR).[2][3]

The Synthetic Utility: Crafting Purine-Based Kinase Inhibitors

The primary application of this compound in contemporary research lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The purine core of ATP, the natural substrate for kinases, provides a logical starting point for the design of competitive inhibitors. By modifying the purine scaffold at various positions, researchers can achieve both high potency and selectivity for specific kinases.

A Case Study: The Synthesis of Roscovitine and its Analogs

A prominent example of the utility of purine intermediates is in the synthesis of (R)-Roscovitine (Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs).[4] While the classical synthesis of Roscovitine often starts from 2,6-dichloropurine, the synthetic principles are directly applicable to derivatives of this compound, showcasing a general strategy for constructing 2,6,9-trisubstituted purine libraries.

The general synthetic approach involves a sequential modification of the purine core. This strategy allows for the systematic variation of substituents at the C2, C6, and N9 positions to probe the SAR and optimize for potency and selectivity against specific CDK isoforms.

Experimental Workflow: Synthesis of a 2,6,9-Trisubstituted Purine Library

This workflow outlines the general steps for synthesizing a library of kinase inhibitors starting from a 2-chloro-6-substituted purine derivative.

Caption: General synthetic workflow for a 2,6,9-trisubstituted purine library.

Detailed Experimental Protocol: Synthesis of a Roscovitine Analog

The following protocol is a representative example of the synthesis of a 2,6,9-trisubstituted purine, adapted from literature procedures for Roscovitine synthesis.[4]

Step 1: N9-Isopropylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-methoxy-9-isopropylpurine.

Step 2: Nucleophilic Aromatic Substitution at C6 with Benzylamine

-

Dissolve 2-chloro-6-methoxy-9-isopropylpurine (1.0 eq) in n-butanol.

-

Add benzylamine (1.5 eq) and triethylamine (Et₃N, 2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.

Step 3: Nucleophilic Aromatic Substitution at C2 with (R)-(-)-1-Amino-2-propanol

-

Combine N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (1.0 eq) and (R)-(-)-1-amino-2-propanol (excess, e.g., 5-10 eq).

-

Heat the mixture neat (without solvent) at 150-160 °C for 8-12 hours in a sealed tube or under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the final Roscovitine analog.

Mechanism of Action: Targeting the Engine of the Cell Cycle

Purine-based inhibitors, such as those derived from this compound, typically function as ATP-competitive inhibitors of kinases. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP.

The purine core of the inhibitor mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase active site. The substituents at the C2, C6, and N9 positions project into specific sub-pockets of the ATP-binding site, and it is the nature of these substituents that dictates the inhibitor's potency and selectivity for different kinases.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by purine-based inhibitors leads to cell cycle arrest.

Caption: Inhibition of CDK2 by purine-based inhibitors leads to G1/S cell cycle arrest.

Crystal structures of CDK2 in complex with purine inhibitors have revealed that the purine ring establishes crucial hydrogen bonds with the backbone of Leu83 in the hinge region. The substituent at the C6 position often occupies a hydrophobic pocket, while the C2 substituent can interact with solvent-exposed regions, providing opportunities for improving solubility and pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) and Data Presentation

The modular synthesis enabled by this compound allows for a systematic exploration of the SAR of 2,6,9-trisubstituted purines as kinase inhibitors. By varying the substituents at each of the three positions, researchers can fine-tune the inhibitory profile of the compounds.

| Compound | R² Substituent | R⁶ Substituent | R⁹ Substituent | CDK1/cyclin B IC₅₀ (µM) | CDK2/cyclin A IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) |

| Olomoucine | -NH(CH₂)₂OH | -NHCH₂Ph | -CH₃ | 7 | 7 | 3 |

| (R)-Roscovitine | -(R)-NHCH(CH₂OH)CH₂CH₃ | -NHCH₂Ph | -CH(CH₃)₂ | 0.65 | 0.7 | 0.2 |

| Purvalanol A | -NH-Aryl | -NH-Isopropyl | -CH(CH₃)₂ | 0.006 | 0.004 | 0.075 |

| Analog 1 | -NH(CH₂)₃OH | -NHCH₂Ph | -CH(CH₃)₂ | 0.8 | 0.9 | 0.3 |

| Analog 2 | -(S)-NHCH(CH₂OH)CH₂CH₃ | -NHCH₂Ph | -CH(CH₃)₂ | >10 | >10 | >10 |

Data compiled from various literature sources for illustrative purposes.

The data clearly indicates that small modifications to the substituents can have a profound impact on the inhibitory activity. For instance, the (R)-stereochemistry at the C2 side chain of Roscovitine is crucial for its high potency, with the (S)-enantiomer being significantly less active. Furthermore, the nature of the alkyl or aryl group at the N9 position influences the overall potency and selectivity.

Conclusion and Future Perspectives

This compound has proven to be an invaluable building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its strategic reactivity allows for the efficient and modular synthesis of diverse libraries of purine derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful development of potent and selective CDK inhibitors like Roscovitine and its analogs underscores the power of this synthetic approach.

As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective kinase inhibitors will undoubtedly grow. The versatility of this compound ensures that it will remain a relevant and highly utilized intermediate in the ongoing quest for new and improved targeted therapies. Future research will likely focus on leveraging this scaffold to develop inhibitors for other kinase families and to explore novel substitution patterns that can impart unique pharmacological properties.

References

-

Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

-

Bettayeb, K., et al. (2010). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery. [Link]

-

De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]

-

Gucký, T., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

-

Havlicek, L., et al. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 40(4), 408-416. [Link]

-

Meijer, L., et al. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. ResearchGate. [Link]

-

Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. [Link]

-

Sunduru, N., et al. (2019). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 9(56), 32735-32766. [Link]

Sources

- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Chloro-6-methoxypurine: A Keystone Intermediate in Nucleoside Analogue Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogues represent a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] Central to the synthesis of a diverse array of these potent molecules is the versatile intermediate, 2-Chloro-6-methoxypurine. This technical guide provides an in-depth exploration of this critical building block, from its fundamental physicochemical properties and synthesis to its strategic application in the generation of complex nucleoside analogues. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to illuminate the synthetic pathways. This document is designed to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

The purine ring system is a fundamental scaffold in nature, forming the basis of DNA and RNA, as well as crucial cofactors and signaling molecules.[2][3][4] Consequently, synthetic analogues of purine nucleosides have attracted immense attention in medicinal chemistry for their potential to interfere with biological processes.[1] this compound (CAS 1198-46-5) has emerged as a particularly valuable precursor in this field. Its strategic importance lies in the differential reactivity of the chloro and methoxy groups. The chlorine atom at the C2 position is less reactive than the one at the C6 position, and the methoxy group at C6 can be readily displaced by various nucleophiles. This tiered reactivity allows for sequential and regioselective modifications, making it an ideal starting point for a variety of 2,6-disubstituted purine derivatives. This guide will provide the necessary technical details to leverage this versatile molecule in your research.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1198-46-5 | [5] |

| Molecular Formula | C₆H₅ClN₄O | [5] |

| Molecular Weight | 184.58 g/mol | [6] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in DMSO and DMF | [8] |

| SMILES | COc1nc2c(ncn2)nc1Cl | [5] |

| InChI Key | VAVGOGHLNAJECD-UHFFFAOYSA-N |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved from readily available starting materials like 2-amino-6-chloropurine. The following protocol details a reliable method.

Experimental Protocol: Synthesis from 2-Amino-6-chloropurine

This two-step process involves the diazotization of the 2-amino group followed by chlorination, and subsequent methoxylation.

Step 1: Synthesis of 2,6-Dichloropurine

-

Reaction Setup: In a well-ventilated fume hood, suspend 2-amino-6-chloropurine (1 equivalent) in a suitable solvent such as acetonitrile.

-

Diazotization: Cool the suspension to 0-5°C using an ice bath. Add isoamyl nitrite (1.5 equivalents) dropwise while maintaining the temperature.

-

Chlorination: After the addition is complete, add copper(II) chloride (1.2 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2,6-dichloropurine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2,6-dichloropurine (1 equivalent) in anhydrous methanol.

-

Methoxylation: Add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Note: The use of isoamyl nitrite in the first step is to generate the diazonium salt in situ under mild conditions. The subsequent addition of CuCl₂ facilitates the Sandmeyer-type reaction to replace the diazonium group with a chlorine atom. In the second step, sodium methoxide acts as a nucleophile to selectively displace the more reactive chlorine atom at the C6 position.

Workflow Visualization

Caption: Synthetic workflow for this compound.

This compound as a Precursor for Nucleoside Analogues

The true utility of this compound lies in its role as a versatile scaffold for creating a diverse library of purine derivatives. The chlorine at the C2 position and the methoxy group at the C6 position can be sequentially or selectively displaced to introduce a wide range of functionalities.

Key Synthetic Transformations

-

N9-Alkylation/Glycosylation: The N9 position of the purine ring is the most common site for attaching sugar moieties or alkyl chains to form nucleosides.[9][10][11][12][13] This is typically achieved by reacting this compound with a protected sugar halide or an alkyl halide in the presence of a base.[9][10][11][12][13]

-

C6-Amination: The methoxy group at the C6 position can be readily displaced by various amines to generate 6-amino-purine derivatives (adenine analogues). This reaction is often carried out by heating the purine with the desired amine in a suitable solvent.

-

C2-Substitution: The chlorine atom at the C2 position can be substituted with various nucleophiles, although this generally requires harsher conditions than C6 substitution. This allows for the synthesis of 2-substituted purine derivatives.

Synthetic Routes Visualization

Caption: Key synthetic transformations of this compound.

Protocol: Synthesis of a 2-Chloroadenosine Analogue

This protocol outlines the synthesis of a generic N9-substituted 2-chloroadenosine analogue, a class of compounds with known biological activity.[8][14][15]

-

N9-Alkylation:

-

Reaction Setup: Suspend this compound (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

-

Alkylation: Add the desired alkyl halide (1.1 equivalents) and heat the mixture to 60-80°C.

-

Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, add water, and extract with ethyl acetate.

-

Purification: Purify the crude product by column chromatography to obtain the N9-alkylated intermediate.

-

-

C6-Amination:

-

Reaction Setup: Dissolve the N9-alkylated intermediate (1 equivalent) in a sealed tube with a solution of ammonia in methanol.

-

Amination: Heat the mixture to 80-100°C for several hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the tube and concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired 2-chloroadenosine analogue.

-

Trustworthiness Note: It is crucial to confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown a broad spectrum of biological activities, making them valuable leads in drug discovery.

-

Anticancer Activity: Many purine analogues function as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1][16] For example, 2-chloroadenosine has been shown to induce apoptosis in various cancer cell lines.[16][17]

-

Antiviral Activity: By mimicking natural nucleosides, these analogues can be incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[18]

-

Adenosine Receptor Modulation: 2-Chloroadenosine is a stable analogue of adenosine and acts as an agonist at adenosine receptors, which are involved in various physiological processes in the cardiovascular, nervous, and immune systems.[8][14][15]

Mechanism of Action: 2-Chloroadenosine-Induced Apoptosis

One of the well-studied mechanisms of action for 2-chloroadenosine is the induction of apoptosis in cancer cells. This process is often mediated by its intracellular metabolism.[17]

Caption: Simplified pathway of 2-Chloroadenosine's metabolic activation and apoptotic induction.

The cytotoxicity of 2-chloroadenosine is often dependent on its intracellular phosphorylation to 2-chloro-ATP.[17] This metabolite can inhibit key enzymes involved in DNA biosynthesis, leading to cell cycle arrest and apoptosis.[16]

Conclusion

This compound is a powerful and versatile intermediate in the synthesis of purine nucleoside analogues. Its unique reactivity profile allows for the systematic and regioselective introduction of various functional groups, enabling the creation of diverse chemical libraries for drug discovery. A thorough understanding of its properties and synthetic transformations, as outlined in this guide, is essential for any researcher aiming to develop novel therapeutics based on the purine scaffold. The protocols and insights provided herein are intended to empower scientists to harness the full potential of this invaluable chemical building block.

References

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Semantic Scholar.

- 2-Chloroadenosine | Non-selective Adenosine. Tocris Bioscience.

- Mechanism of 2-chloroadenosine toxicity to PC3 cell line. PubMed.

- 2-Chloroadenosine: A Comprehensive Guide to its Properties, Applications, and Biological Activity. Tocris Bioscience.

- Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. PubMed.

- 2-Chloroadenosine.

- Regioselective alkylation reaction of purines under microwave Irradiation.

- 2-Chloro-6-methoxypyridine 98 17228-64-7. Sigma-Aldrich.

- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an upd

- Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. NIH.

- 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. ChemicalBook.

- This compound | CAS No. 1198-46-5. Clearsynth.

- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.

- High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide.

- Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. PubMed.

- Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. MDPI.

- Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.

- Purine Synthesis | Pathway, Regulation & Clinical Aspects | Medical Biochemistry | MBBS. YouTube.

- This compound - CAS:1198-46-5. Sunway Pharm Ltd.

- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer

- Synthesis of this compound (3).

- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.

- 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. PubChem.

- Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed Central.

- Design, synthesis, conformational analysis and biological activities of purine-based 1,2-di-substituted carbocyclic nucleosides. PubMed.

- Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports.

- ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.

- Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual C

- 2-Chloro-6-methoxypyridine 98 17228-64-7. Sigma-Aldrich.

- Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. MDPI.

- Preparation of 2-amino-6-chloropurine.

- 2-Chloro-6-methoxypyridine(17228-64-7). ChemicalBook.

- 2-Chloroadenosine 146-77-0. Sigma-Aldrich.

- Synthesis method of 2-amino-6-chloropurine.

- Synthesis of 2'-Methyl-6-methoxyguanosine from the Parent Ribonucleoside Guanosine. PubMed.

Sources

- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review | Semantic Scholar [semanticscholar.org]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound - CAS:1198-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 16. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-methoxypurine

Abstract

2-Chloro-6-methoxypurine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key precursor for a diverse range of biologically active purine derivatives, including kinase inhibitors and antiviral agents. This technical guide provides an in-depth examination of the principal and most efficient synthetic pathway to this compound. The primary focus is on the regioselective nucleophilic aromatic substitution of 2,6-dichloropurine, a robust and scalable method. We will dissect the fundamental chemical principles governing the reaction's selectivity, provide detailed, field-proven experimental protocols, and discuss the synthesis of the key precursor. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive and practical understanding of this critical synthesis.

Introduction

The purine scaffold is a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. Derivatives of this bicyclic heteroaromatic system are known to interact with a wide array of biological targets. This compound stands out as a particularly versatile intermediate. The differential reactivity of its C2-chloro and C6-methoxy groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures. This guide moves beyond a simple recitation of steps to explain the underlying causality of the synthetic strategy, ensuring a deeper and more applicable understanding for the practicing scientist.

Section 1: The Principal Synthetic Route: Regioselective Methoxylation of 2,6-Dichloropurine

The most direct, reliable, and widely adopted method for synthesizing this compound is the selective reaction of 2,6-dichloropurine with a methoxide source. This reaction hinges on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring system.

The Principle of Regioselective Reactivity

A critical aspect of this synthesis is the pronounced regioselectivity, where the incoming nucleophile (methoxide) preferentially attacks the C6 position over the C2 position. This selectivity is not arbitrary but is governed by the electronic properties of the purine ring.

-

Electronic Influence: The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This deficiency activates the C-Cl bonds at both the C2 and C6 positions towards nucleophilic attack.

-

Differential Reactivity (C6 vs. C2): The C6 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. Experimental studies, including 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy, have corroborated this difference in reactivity.[1] These studies reveal that the electron density on the chlorine atom at C2 is higher than at C6, which can be attributed to the proximity of two electron-donating nitrogen atoms (N1 and N3) to C2, compared to only one adjacent nitrogen (N1) for C6.[1] Consequently, the lower electron density at C6 makes it the preferred site for nucleophilic attack.[1] This inherent electronic bias allows for a clean, selective substitution under controlled conditions.

The overall transformation is depicted below:

Caption: Regioselective synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of this compound, adapted from established literature methods.[2]

Materials and Reagents:

-

2,6-Dichloropurine (1.0 eq)

-

Sodium methoxide (30 wt% solution in methanol, or prepared in situ) (10.0 eq)

-

Anhydrous Methanol (as solvent)

-

Deionized Water

-

Acetic Acid or Hydrochloric Acid (for neutralization)

-

Ethyl Acetate (for extraction, if necessary)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloropurine (e.g., 5.0 g, 26.5 mmol) in anhydrous methanol (e.g., 250 mL).

-

Reagent Addition: To this suspension, add a solution of sodium methoxide in methanol (e.g., 14.6 g of 30 wt% solution, ~81 mmol, or freshly prepared by carefully dissolving sodium metal in methanol). Note: A significant excess of methoxide is often used to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).

-

Workup - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess sodium methoxide by adding acetic acid or dropwise addition of HCl until the pH is approximately 7. This will precipitate the product.

-

Isolation: Filter the resulting precipitate and wash the solid with cold water and a small amount of cold methanol to remove salts and impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from methanol to yield this compound as a white solid. An 82% yield has been reported for this procedure.[2]

Key Process Parameters and Optimization

The efficiency and selectivity of the methoxylation reaction can be fine-tuned by adjusting several parameters.

| Parameter | Condition | Rationale & Impact | Typical Yield | Reference |

| Temperature | Reflux (~65°C) | Ensures a sufficient reaction rate for complete conversion. Required to overcome the activation energy for the SNAr reaction. | >80% | [2] |

| Temperature | Room Temp. | Slower reaction, may require extended time but can sometimes improve selectivity or be sufficient for activated substrates (e.g., nucleosides). | Variable | [3] |

| Base | NaOCH₃ | The active nucleophile. An excess is used to ensure the reaction goes to completion and to maintain basic conditions. | >80% | [2] |

| Reaction Time | 4-16 hours | Dependent on scale and temperature. Reaction should be monitored for completion to avoid incomplete conversion or side reactions. | >80% | [2] |

Section 2: Accessing the Key Precursor, 2,6-Dichloropurine

The economic viability of the primary synthesis route is dependent on the availability of the starting material, 2,6-dichloropurine. Fortunately, it can be prepared via well-established industrial processes. The most common method involves the direct chlorination of xanthine.

Principle: Xanthine (2,6-dihydroxypurine) is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a weak nucleophilic organic base like pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) which acts as a catalyst.[4][5] The hydroxyl groups of the tautomeric lactam form of xanthine are converted into chloro groups.

Caption: Synthesis of the key precursor, 2,6-Dichloropurine.

This reaction can be challenging, sometimes requiring high temperatures and pressure, but provides a direct route from an inexpensive and readily available starting material.[4][5][6] Alternative routes to 2,6-dichloropurine include the diazotization of 2-amino-6-chloropurine.[7]

Conclusion

The synthesis of this compound is most effectively achieved through the regioselective methoxylation of 2,6-dichloropurine. This method is robust, high-yielding, and relies on a fundamental understanding of nucleophilic aromatic substitution on heteroaromatic systems. The pronounced electronic difference between the C2 and C6 positions of the purine ring dictates the high regioselectivity, making this a reliable and predictable transformation. By mastering this core protocol and understanding the synthesis of its key precursor, researchers and drug development professionals are well-equipped to produce this valuable intermediate for applications in medicinal chemistry.

References

-

Zeng, Q., et al. Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development. Available at: [Link]

-

Al-Masoudi, N. A., et al. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. Available at: [Link]

- Sumitomo Chemical Company. Process for preparing 2,6-dichloropurine. Google Patents (US6455696B2).

-

Dobak, I., et al. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Available at: [Link]

-

Robins, M. J., et al. Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)purine 2',3'-dideoxynucleosides and selected biological activities. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 7. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxypurine: From Discovery to a Cornerstone of Modern Drug Development

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxypurine, a pivotal heterocyclic compound that has emerged from the foundational principles of rational drug design to become an indispensable building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, chemical properties, and its critical role in the creation of life-saving therapeutics.

Introduction: The Dawn of Rational Drug Design and the Rise of Purine Analogs

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion, who revolutionized pharmaceutical research by shifting the paradigm from trial-and-error discovery to a methodical, rational approach to drug design.[1][2][3] Their exploration into the differences in nucleic acid metabolism between normal and pathogenic cells led to the synthesis of various purine analogs designed to interfere with DNA and RNA synthesis.[1][2][3] This groundbreaking work, which earned them the Nobel Prize in Physiology or Medicine in 1988, laid the groundwork for the development of a multitude of antimetabolite drugs, including treatments for cancer and infectious diseases.[3][4]

This compound, a substituted purine, is a direct descendant of this legacy. Its unique structural features—a chlorine atom at the 2-position and a methoxy group at the 6-position of the purine core—confer specific reactivity that makes it a versatile intermediate for the synthesis of more complex molecules. This guide will illuminate the journey of this compound from a laboratory curiosity to a key component in the synthesis of modern pharmaceuticals.

The Genesis of a Key Intermediate: Discovery and Historical Context

While the specific date of the first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the extensive research on purine analogs in the mid-20th century. Following the successful development of thiopurines like 6-mercaptopurine and thioguanine, chemists began to explore a wider range of substitutions on the purine ring to modulate biological activity and pharmacokinetic properties.[1][4]

The synthesis of halogenated purines, such as 2,6-dichloropurine, provided a crucial scaffold for further functionalization.[5][6] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective nucleophilic substitution, a key principle in the synthesis of a diverse library of purine derivatives. The introduction of a methoxy group at the C6 position, yielding this compound, was a logical step in creating a more refined intermediate with altered electronic properties and steric hindrance, thereby influencing its subsequent reactions.

Synthesis and Chemical Properties: A Practical Approach

The primary and most common method for the synthesis of this compound involves the selective methoxylation of 2,6-dichloropurine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

Reaction Mechanism and Causality

The purine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The two chlorine atoms in 2,6-dichloropurine are both leaving groups; however, the C6 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C6 carbon, making it more electrophilic.

The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide ion attacks the C6 carbon, forming a tetrahedral intermediate. The subsequent loss of the chloride ion restores the aromaticity of the purine ring, yielding the desired this compound. The choice of a methoxide source, such as sodium methoxide, and an appropriate solvent is crucial for achieving high yield and selectivity.

graph "Synthesis of this compound" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width="760px"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"2,6-Dichloropurine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sodium_Methoxide" [label="Sodium Methoxide\n(CH3ONa)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Intermediate" [label="Meisenheimer-like\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,6-Dichloropurine" -> "Intermediate" [label="+ CH3O-"];

"Sodium_Methoxide" -> "Intermediate" [style=invis];

"Intermediate" -> "Product" [label="- Cl-"];

}

Caption: Simplified signaling pathway of Clofarabine's mechanism of action.

Conclusion: A Legacy of Rational Design and Future Perspectives

This compound stands as a testament to the power of rational drug design. From its conceptual roots in the pioneering work of Hitchings and Elion, it has evolved into a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of complex and life-saving drugs like Clofarabine. As our understanding of disease pathways deepens, the demand for novel, highly specific therapeutics will continue to grow. The principles of rational design, embodied in the history and application of molecules like this compound, will undoubtedly continue to guide the next generation of drug discovery and development, offering hope for the treatment of a wide range of human diseases.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Clofarabine?[Link]

-

Science History Institute. (n.d.). George Hitchings and Gertrude Elion. [Link]

-

American Chemical Society. (n.d.). Gertrude Elion. [Link]

-

Gandhi, V., & Plunkett, W. (2009). Mechanisms of anti-cancer action and pharmacology of clofarabine. Cancer Letters, 286(1), 1-8. [Link]

-

National Women's History Museum. (n.d.). Gertrude B. Elion. [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. [Link]

-

ResearchGate. (n.d.). The chemistry and biochemistry of purine analogs. [Link]

-

Gowda, C., & Rao, P. S. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 17(9), 10846-10861. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). [Link]

-

SIELC Technologies. (2018, February 16). 2-Chloro-6-methoxypyridine. [Link]

-

ResearchGate. (n.d.). Synthesis of this compound (3). [Link]

-

Robins, M. J., et al. (2001). Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)purine 2',3'-dideoxynucleosides and selected cy. Journal of Heterocyclic Chemistry, 38(6), 1297-1308. [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Faria, M., et al. (2011). The role of clofarabine in acute myeloid leukemia. Expert Opinion on Investigational Drugs, 20(4), 549-556. [Link]

-

ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. [Link]

-

Tranová, L., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265-13275. [Link]

-

ResearchGate. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. [Link]

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. [Link]

-

Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(1), 461-471. [Link]

- Google Patents. (n.d.). Process for preparing 2,6-dichloropurine.

Sources

- 1. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 4. Clofarabine - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxypurine for Researchers and Drug Development Professionals

Foreword: A Predictive Framework for the Physicochemical Characterization of 2-Chloro-6-methoxypurine

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For novel purine derivatives such as this compound, a key intermediate in the synthesis of various therapeutic agents, its solubility and stability are critical determinants of its ultimate success.[1] This guide provides a comprehensive framework for characterizing these crucial parameters. In the absence of extensive publicly available data for this compound, this document synthesizes established scientific principles, data from structurally analogous compounds, and standardized methodologies to offer a predictive and practical approach for researchers. By following the protocols and understanding the scientific rationale outlined herein, scientists can confidently embark on the empirical determination of the solubility and stability profile of this compound.

The Pivotal Role of Solubility in Drug Development

The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. A compound that exhibits poor solubility in aqueous and organic media can present significant challenges during formulation and in vivo.

Anticipated Solubility Profile of this compound

Based on the physicochemical properties of structurally related purine derivatives, a qualitative solubility profile for this compound can be predicted. For instance, a study on 2-amino-6-chloropurine demonstrated the following solubility trend in various neat solvents: DMSO > N,N-dimethylformamide (DMF) > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[2] It is reasonable to hypothesize that this compound will exhibit a similar trend, with high solubility in polar aprotic solvents and lower solubility in protic and nonpolar solvents.

A product datasheet for the analogous compound 2-Chloro-6-methoxypyridine indicates a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL.[3] While not directly transferable, this suggests that DMSO is a strong candidate for a primary solvent for stock solutions of this compound.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent; high solubility observed for analogous compounds like 2-amino-6-chloropurine and 2-Chloro-6-methoxypyridine.[2][3] |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent; high solubility observed for 2-amino-6-chloropurine.[2] |

| Methanol | Moderate | Polar protic solvent; moderate solubility expected based on the trend for 2-amino-6-chloropurine.[2] |

| Ethanol | Moderate | Polar protic solvent; moderate solubility expected based on the trend for 2-amino-6-chloropurine.[2] |

| Water | Low | The hydrophobic purine core and chloro-substituent likely limit aqueous solubility.[2] |

| Acetonitrile | Moderate to Low | Polar aprotic solvent with a lower polarity than DMSO and DMF. |

| Ethyl Acetate | Low | Moderately polar solvent. |

| Dichloromethane | Low | Nonpolar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method provides a reliable determination of thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the solubility in mg/mL or mol/L by comparing the analyte concentration to a standard curve of this compound.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Unraveling the Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of an API. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound suggests potential liabilities to hydrolysis, oxidation, and photolysis.

-

Hydrolytic Stability: The chloro and methoxy groups on the purine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis may lead to the formation of hypoxanthine derivatives, while base-catalyzed hydrolysis could yield other substituted purines.

-